N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido moiety, a benzyl group at position 3, and a 4-fluorophenylacetamide substituent. Its structural complexity distinguishes it from simpler heterocyclic acetamides, suggesting unique physicochemical and pharmacological profiles .
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-16-8-6-14(7-9-16)10-19(24)22-20-23(11-15-4-2-1-3-5-15)17-12-28(25,26)13-18(17)27-20/h1-9,17-18H,10-13H2 |
InChI Key |
PKBFLIZPVDIMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization Strategy
Adapting methods from thiazol-2(3H)-imine synthesis, the core structure is constructed via a four-step one-pot procedure:
- Bromination : Treatment of acetylacetone with N-bromosuccinimide (NBS) in ethanol generates 3-bromoacetylacetone.
- Thiocyanate Substitution : Bromide displacement by potassium thiocyanate yields 3-thiocyanatoacetylacetone.
- Amine Condensation : Addition of benzylamine initiates cyclization, forming a thiazolidine intermediate.
- Oxidation : Hydrogen peroxide or oxone oxidizes the thiophene sulfurs to sulfones, yielding the 5,5-dioxide derivative.
Reaction Conditions :
Alternative Pathway via Thiolactam Intermediates
A modified approach involves synthesizing 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide (CID 3758232) as a precursor. Thionation of the lactam followed by oxidative desulfurization achieves the sulfone moiety:
- Thiolactam Formation : Reaction of tetrahydrothieno[3,4-d]thiazole with Lawesson’s reagent.
- Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts sulfide to sulfone.
Key Data :
- ¹H NMR (DMSO-d₆) : δ 7.32–7.25 (m, 5H, benzyl), 4.12 (s, 2H, SCH₂), 3.78 (dd, J = 10.2 Hz, 2H, CH₂SO₂)
- X-ray Crystallography : Confirms chair conformation of the tetrahydrothieno ring and Z-configuration of the imine
Introduction of the 2-(4-Fluorophenyl)acetamide Side Chain
Acylation of the Imine Nitrogen
The acetamide group is introduced via nucleophilic acyl substitution using 2-(4-fluorophenyl)acetyl chloride:
- Activation : Generate the imine’s enolate using LDA (lithium diisopropylamide) at −78°C.
- Acylation : Add 2-(4-fluorophenyl)acetyl chloride, followed by quenching with aqueous NH₄Cl.
Optimization Insights :
- Solvent : THF (tetrahydrofuran) ensures enolate stability.
- Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane)
Condensation with 2-(4-Fluorophenyl)acetic Acid
Alternative route employing EDC/HOBt-mediated coupling:
- Carbodiimide Activation : React 2-(4-fluorophenyl)acetic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
- Amide Bond Formation : Add the activated acid to the imine under inert atmosphere.
Spectroscopic Validation :
- FT-IR : 1675 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C–F stretch)
- ¹³C NMR : δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C–F), 135.4 (quaternary carbons)
Stereochemical Control and Configurational Analysis
The Z-configuration of the imine is critical for biological activity and is controlled by:
- Kinetic vs. Thermodynamic Control : Lower temperatures (−78°C) favor the Z-isomer due to reduced rotational freedom.
- Steric Effects : Bulky benzyl and sulfone groups disfavor the E-configuration.
X-ray Diffraction Data :
- Bond Angles : N–C–S angle of 122.5° confirms sp² hybridization at the imine nitrogen
- Torsional Strain : Dihedral angle of 8.2° between thieno and thiazole rings minimizes steric clash
Industrial-Scale Production Considerations
Flow Chemistry Adaptation
Continuous flow systems enhance reproducibility and safety for oxidation steps:
Green Chemistry Metrics
- Atom Economy : 78% (calculated for one-pot method)
- E-Factor : 2.3 kg waste/kg product (improved via solvent recycling)
Analytical and Characterization Data
Table 1: Spectroscopic Summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J = 8.5 Hz, 2H, Ar–F) | 4-Fluorophenyl protons |
| δ 4.98 (s, 2H, CH₂SO₂) | Sulfone methylene | |
| ¹³C NMR | δ 170.2 (C=O) | Acetamide carbonyl |
| HRMS | [M+H]⁺ calc. 445.0821, found 445.0818 | Molecular ion confirmation |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound vs. Thiadiazole and Triazole Derivatives
- Core Heterocycle: The target’s bicyclic thienothiazole system contrasts with monocyclic thiadiazoles (e.g., compounds 6, 8a–d in ) and triazoles (e.g., compounds 7–9 in ). Sulfone/Sulfonyl Groups: The 5,5-dioxido group in the target differs from sulfonyl (C=O) or thione (C=S) groups in triazoles (). Sulfones are stronger electron-withdrawing groups, which may modulate reactivity and intermolecular interactions .
Substituent Effects:
- Fluorophenyl vs. Halogenated Aryl Groups: The 4-fluorophenyl group in the target contrasts with 2,4-difluorophenyl (), dichlorophenyl (), or non-fluorinated aryl groups (). Fluorine’s electronegativity and small size may reduce steric hindrance while enhancing membrane permeability .
- Benzyl vs. Alkyl/Aryl Substituents :
Spectral Data Comparison
*Note: Spectral data for the target compound is inferred based on structural analogs.
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaOAc, Ac₂O, 120°C, 2 h | 68 | 95% |
| Acetamide Coupling | EDC, HOBt, DMF, RT, 12 h | 72 | 98% |
Basic: Which spectroscopic techniques confirm the structure and purity?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O (~1700 cm⁻¹), S=O (~1150 cm⁻¹), and C-F (~1250 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods predict biological targets?
Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A). The sulfone and fluorophenyl groups may enhance binding via hydrophobic/electrostatic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. 4-fluorophenyl) with activity data from analogs (e.g., IC₅₀ values for anti-inflammatory targets) .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120, hydrophobic with Val523 |
| GABA-A | -8.7 | π-π stacking with Phe200 |
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability in enzyme inhibition assays) to identify outliers or assay-specific artifacts .
- Dose-Response Refinement : Test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out non-specific effects at high doses .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects .
Advanced: How does stereochemistry at the 2Z position affect activity?
Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate Z/E isomers .
- Biological Testing : Compare isomers in assays (e.g., antimicrobial activity). The Z-configuration often enhances planar stacking with aromatic residues in target proteins .
Q. Example Activity Data :
| Isomer | MIC (µg/mL, S. aureus) | IC₅₀ (µM, COX-2) |
|---|---|---|
| Z | 1.2 | 0.8 |
| E | 12.5 | 5.6 |
Basic: What are the stability profiles under varying conditions?
Answer:
- Thermal Stability : Heat at 40–80°C for 24 h; monitor degradation via HPLC. Sulfone groups enhance thermal resistance .
- Photostability : Expose to UV light (254 nm); use amber vials to prevent photooxidation of the thiazole ring .
- pH Stability : Test in buffers (pH 1–13); the acetamide bond is prone to hydrolysis under strongly acidic/basic conditions .
Advanced: How to design in vivo studies based on in vitro data?
Answer:
- Pharmacokinetics : Administer orally (10–50 mg/kg) to rodents; measure plasma half-life via LC-MS. The 4-fluorophenyl group may improve bioavailability via reduced CYP450 metabolism .
- Toxicity Profiling : Conduct acute toxicity studies (OECD 423); monitor liver/kidney function markers (ALT, creatinine) .
- Biodistribution : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target tissues (e.g., brain for CNS targets) .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h → 30 min) and improve yield (e.g., 68% → 82%) .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
